![molecular formula C16H22N4O B2814675 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2320860-55-5](/img/structure/B2814675.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.379. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation Studies and β-Lactamase Inhibition
Research has investigated the degradation of β-lactamase inhibitors containing 1,2,4-triazole rings, like in the compound YTR-830H. These studies provide valuable information on the stability and breakdown of such compounds in various conditions, which is crucial for understanding their behavior in biological and environmental contexts (Marunaka et al., 1988).
CCR5 Receptor Antagonism and HIV Entry Inhibition
Compounds structurally similar to the queried chemical, such as 873140, have been studied for their role as noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating significant antiviral effects against HIV-1. This illustrates the potential for such molecules in developing therapeutic strategies against viral infections (Watson et al., 2005).
Synthetic Methodologies and Chemical Diversity
Synthetic approaches to create molecules with 1,2,4-triazole rings attached to azabicyclo structures have been explored, contributing to the chemical diversity and potential pharmacological applications of these compounds. Such methodologies enable the development of new molecules with varied biological activities (Prasad et al., 2021).
Active Metabolite Synthesis and PI3 Kinase Inhibition
The stereoselective synthesis of active metabolites containing azabicyclo structures, such as the potent PI3 kinase inhibitor PKI-179, highlights the importance of these compounds in the development of anticancer agents. Understanding the stereochemistry and synthetic routes of such metabolites is essential for drug development (Chen et al., 2010).
Muscarinic Activities and Ligand Binding
Studies on compounds with 1,2,3-triazoles and 1,2,4-triazoles attached to azabicyclic rings have investigated their muscarinic activities, demonstrating their potential as muscarinic ligands. Such research is crucial for understanding the interactions between these compounds and muscarinic receptors, which can inform the development of treatments for neurological disorders (Wadsworth et al., 1992).
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-16(12-4-2-1-3-5-12)20-13-6-7-14(20)9-15(8-13)19-11-17-10-18-19/h1-2,10-15H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFUKFMALRXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

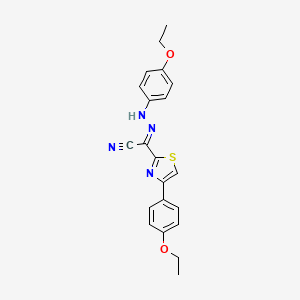
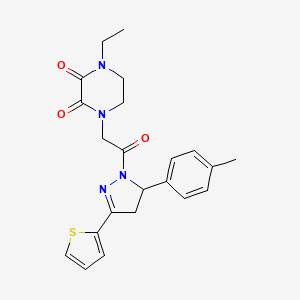
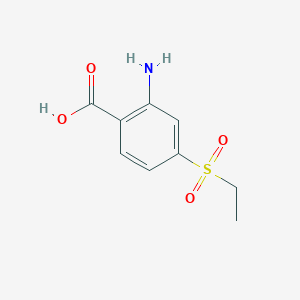
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)

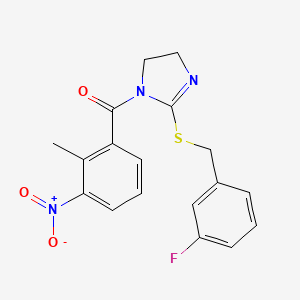
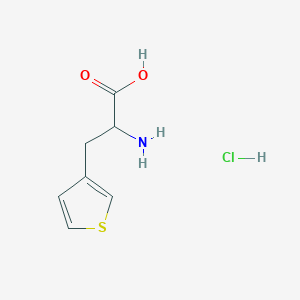
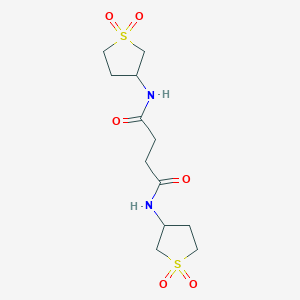

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)
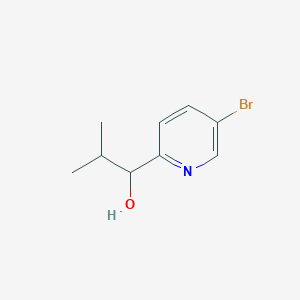
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)